molecular formula C17H35NO4 B1249791 batzellaside B

batzellaside B

Cat. No.: B1249791
M. Wt: 317.5 g/mol
InChI Key: KTHULFORZQIGCC-FBEIAZGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

batzellaside B is a natural product found in Batzella with data available.

Scientific Research Applications

Synthesis Approaches

Batzellaside B, a complex natural product, has garnered attention due to its unique structural features and potential biological activities. Research has focused on developing synthetic approaches to access this compound, which can facilitate the study of its properties and applications. A notable strategy involves the use of L-pyroglutamic acid as a starting material, employing Sharpless asymmetric dihydroxylation to introduce chiral centers into the molecule, a critical step for constructing this compound's framework (Wierzejska et al., 2012). This method provides a pathway to synthesize this compound and explore its applications in various scientific fields.

Total Synthesis and Stereochemistry

The total synthesis of this compound has been achieved, which is pivotal for its detailed study and application in research. This synthesis, starting from L-arabinose, led to the establishment of this compound's absolute stereochemistry, an essential factor for understanding its interaction with biological targets (Sengoku et al., 2013). The ability to synthetically access this compound and its derivatives opens doors to their potential use in medicinal chemistry and biological studies.

Properties

Molecular Formula

C17H35NO4

Molecular Weight

317.5 g/mol

IUPAC Name

(2R,3S,4S,6S)-2-(hydroxymethyl)-6-(2-hydroxyundecyl)piperidine-3,4-diol

InChI

InChI=1S/C17H35NO4/c1-2-3-4-5-6-7-8-9-14(20)10-13-11-16(21)17(22)15(12-19)18-13/h13-22H,2-12H2,1H3/t13-,14?,15+,16-,17-/m0/s1

InChI Key

KTHULFORZQIGCC-FBEIAZGJSA-N

Isomeric SMILES

CCCCCCCCCC(C[C@H]1C[C@@H]([C@H]([C@H](N1)CO)O)O)O

Canonical SMILES

CCCCCCCCCC(CC1CC(C(C(N1)CO)O)O)O

Synonyms

batzellaside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.